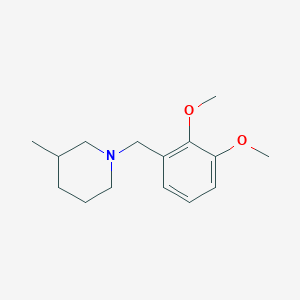![molecular formula C17H20N2O4S B4940658 N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide, also known as Bz-423, is a chemical compound that has been extensively studied for its potential therapeutic applications. Bz-423 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves the inhibition of the mitochondrial function. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit the activity of the mitochondrial protein, VDAC1, which is involved in the regulation of mitochondrial function. Inhibition of VDAC1 leads to the disruption of the mitochondrial membrane potential, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which leads to a reduction in tumor growth. Additionally, N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit the replication of viruses, which leads to a reduction in viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its specificity for VDAC1. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to selectively inhibit VDAC1, which makes it a useful tool for studying the role of VDAC1 in mitochondrial function. One limitation of using N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its potential toxicity. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to induce apoptosis in normal cells as well as cancer cells, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One direction is to explore the potential therapeutic applications of N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more specific inhibitors of VDAC1 that do not have the potential for toxicity. Additionally, further research is needed to understand the mechanism of action of N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide and its effects on mitochondrial function.
Méthodes De Synthèse
The synthesis of N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves several steps. The first step is the reaction between 5-amino-2-methoxybenzoic acid and thionyl chloride to form 5-chloro-2-methoxybenzoic acid. The second step is the reaction between 5-chloro-2-methoxybenzoic acid and N,N-dimethylsulfonamide to form N-(5-chloro-2-methoxybenzoyl)-N,N-dimethylsulfonamide. The final step is the reaction between N-(5-chloro-2-methoxybenzoyl)-N,N-dimethylsulfonamide and benzylamine to form N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to have anti-viral properties by inhibiting the replication of viruses.
Propriétés
IUPAC Name |
N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)14-9-10-16(23-3)15(11-14)17(20)18-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEMKMSMGGQGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-isoxazolylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4940585.png)
![2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4940592.png)
![6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4940602.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4940607.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)

![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)

![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)